Cgtmpa
CAS No.: 120399-38-4
Cat. No.: VC20798001
Molecular Formula: C9H13N7S2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120399-38-4 |
---|---|
Molecular Formula | C9H13N7S2 |
Molecular Weight | 283.4 g/mol |
IUPAC Name | N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-5-yl]methylsulfanyl]propanimidamide |
Standard InChI | InChI=1S/C9H13N7S2/c10-5-15-7(11)1-2-17-4-6-3-14-9(18-6)16-8(12)13/h3H,1-2,4H2,(H2,11,15)(H4,12,13,14,16) |
Standard InChI Key | GFLJLVBQFROMLB-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(SC(=N1)N=C(N)N)CSCC/C(=N\C#N)/N |
SMILES | C1=C(SC(=N1)N=C(N)N)CSCCC(=NC#N)N |
Canonical SMILES | C1=C(SC(=N1)N=C(N)N)CSCCC(=NC#N)N |
Chemical compounds are substances formed when two or more different elements are chemically bonded together. These compounds can have diverse applications in fields such as medicine, materials science, and environmental science.
Researching a Chemical Compound
To research a chemical compound like "Cgtmpa," one would typically start by searching scientific databases, academic journals, and reputable chemical databases. Key sources include PubMed, Google Scholar, and the National Center for Biotechnology Information (NCBI).
Synthesis and Preparation
Information on how "Cgtmpa" is synthesized would be important for both research and industrial applications. This includes the starting materials, reaction conditions, and purification methods.
Biological Activity and Applications
Any biological activity or potential applications of "Cgtmpa" would be significant for fields like medicine or agriculture. This could involve its effects on enzymes, cells, or organisms.
Safety and Environmental Impact
Understanding the safety profile and environmental impact of "Cgtmpa" is essential for handling and disposal. This includes toxicity data and potential environmental hazards.
Example Data Table for a Hypothetical Compound
If "Cgtmpa" were a real compound, a data table might look something like this:
Property | Value | Unit |
---|---|---|
Molecular Formula | CxHyNzOw | - |
Molecular Weight | 200 | g/mol |
Solubility in Water | 10 | mg/mL |
Melting Point | 150 | °C |
Biological Activity | Inhibitor of enzyme X | - |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume